Iridium(IV) chloride hydrate

Description

Properties

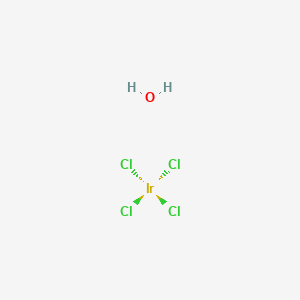

IUPAC Name |

tetrachloroiridium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Ir.H2O/h4*1H;;1H2/q;;;;+4;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDBPOWBLLYZRG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Ir](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H2IrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583556 | |

| Record name | Tetrachloroiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207399-11-9, 119401-96-6 | |

| Record name | Tetrachloroiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iridium tetrachloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iridium(IV) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Iridium(IV) chloride hydrate chemical properties and structure

An In-Depth Technical Guide to Iridium(IV) Chloride Hydrate (B1144303): Properties, Structure, and Applications

Introduction

Iridium(IV) chloride hydrate (IrCl₄·xH₂O) is a key inorganic compound of iridium in its +4 oxidation state.[1] It presents as a black crystalline solid and is a crucial precursor for the synthesis of various iridium-based catalysts and nanoparticles.[1] Its versatility and significance are notable in fields such as materials science, electrochemistry, and organic synthesis, where it is instrumental in developing advanced materials and facilitating complex chemical transformations.[1] This guide provides a comprehensive overview of the chemical and physical properties, structural features, and significant applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a consolidated reference for its key characteristics.

| Property | Value |

| Molecular Formula | IrCl₄·xH₂O |

| Molecular Weight | 334.03 g/mol (anhydrous basis) |

| Appearance | Black crystalline solid |

| Melting Point | >350 °C |

| Solubility | Soluble in water, alcohol, and dilute hydrochloric acid[2] |

| IUPAC Name | tetrachloroiridium;hydrate[3][4] |

| CAS Numbers | 10025-97-5, 207399-11-9 |

| InChI Key | KVDBPOWBLLYZRG-UHFFFAOYSA-J[3][4] |

| SMILES String | O.Cl--INVALID-LINK--(Cl)Cl[3][4] |

Molecular and Crystal Structure

Experimental Protocols

Synthesis of Iridium Oxide (IrO₂) Nanoparticles from an Iridium(IV) Precursor

This protocol details a common application of iridium(IV) precursors, such as hexachloroiridic acid hydrate (functionally similar to this compound in solution), for the synthesis of iridium oxide nanoparticles via a colloidal hydrolysis method.[5]

1. Hydrolysis:

-

An iridium precursor, such as H₂IrCl₆, is hydrolyzed in a basic solution to form iridium hydroxide (B78521) (Ir(OH)ₓ) complexes.[5]

2. Purification:

-

The resulting colloidal suspension is washed to remove ionic impurities and by-products.[5] This is typically achieved by centrifugation, decanting the supernatant, and resuspending the pellet in deionized water.[5]

3. Calcination:

-

The purified iridium hydroxide is heated at high temperatures (400-500 °C) in an air atmosphere for 2-4 hours.[5] This step induces dehydration and crystallization, forming crystalline IrO₂ nanoparticles.[5]

Applications and Reaction Pathways

This compound is a versatile precursor for a wide range of applications, primarily in catalysis.

Catalyst and Nanoparticle Synthesis

A primary application of this compound is as a starting material for the synthesis of iridium-based catalysts and nanoparticles.[1] These materials exhibit high catalytic activity and stability in various chemical transformations.[1]

Electrocatalysis: Oxygen Evolution Reaction (OER)

Iridium-based materials, particularly iridium oxide, are state-of-the-art catalysts for the oxygen evolution reaction (OER) in acidic environments, a critical process in water electrolysis for hydrogen production.[1][6] this compound serves as a precursor to fabricate these highly active electrocatalysts.[1]

Fabrication of Electrodes for Redox Flow Batteries

This compound is utilized in the fabrication of iridium-decorated graphene electrodes for applications such as vanadium redox flow batteries (VRFBs).[1] The iridium-based catalysts on the electrode surface enhance the electrochemical reactions, improving the efficiency and stability of the energy storage system.[1]

Conclusion

This compound is a fundamentally important compound in iridium chemistry, primarily serving as a versatile precursor for the synthesis of highly active catalysts and advanced nanomaterials. Its utility in promoting critical reactions such as the oxygen evolution reaction underscores its significance in the development of sustainable energy technologies. While detailed structural elucidation remains an area for further investigation, its chemical properties and reactivity are well-established, enabling its widespread use in research and industrial applications. The continued exploration of this compound and its derivatives is expected to lead to further advancements in catalysis, energy storage, and materials science.

References

- 1. This compound: Catalyst Precursor Powering Technological Frontiers | SAFINA, a.s. [safina.eu]

- 2. chembk.com [chembk.com]

- 3. This compound | Cl4H2IrO | CID 16212119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Iridium (IV) Chloride, Ir 57% | this compound | IrCl4 · XH2O - Ereztech [ereztech.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent developments of iridium-based catalysts for the oxygen evolution reaction in acidic water electrolysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

Iridium(IV) Chloride Hydrate: A Technical Guide to its Properties and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O), a key inorganic iridium compound. The central focus of this document is to elucidate the oxidation state of iridium and to provide detailed information on the compound's properties, synthesis, and applications, particularly in catalysis and materials science.

The Oxidation State of Iridium

The oxidation state of iridium in Iridium(IV) chloride hydrate is +4 . This is explicitly indicated by the Roman numeral (IV) in the compound's name, which denotes the charge of the iridium cation. The structure consists of an iridium atom in the +4 oxidation state bound to chloride ions and an indeterminate number of water molecules.[1]

Data Presentation: Physicochemical Properties

This compound is a black crystalline solid that serves as a crucial precursor for the development of various iridium-based catalysts and nanoparticles.[1] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | IrCl₄·xH₂O | |

| Molecular Weight (Anhydrous Basis) | 334.03 g/mol | |

| Appearance | Black crystalline solid | [1] |

| Melting Point | >350 °C (decomposes) | |

| Iridium Content | 48-55% (gravimetric) | |

| Solubility | Soluble in water | |

| CAS Number | 207399-11-9 (hydrate) |

Experimental Protocols

The synthesis of this compound is typically achieved through high-temperature or electrochemical methods due to the high corrosion resistance of iridium metal.[2] Below are detailed methodologies for two established synthesis routes.

Synthesis via High-Temperature Chlorination

This traditional method involves the direct reaction of iridium metal with chlorine gas at elevated temperatures.

Materials and Equipment:

-

Iridium metal powder

-

Chlorine gas (Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Quartz tube furnace with a quartz boat

-

Aqua regia (3:1 mixture of concentrated HCl and nitric acid)

-

Desiccant (e.g., calcium oxide, CaO)

-

Vacuum drying apparatus

Procedure:

-

Reaction Setup: Place the iridium metal powder in a quartz boat and position it inside the quartz tube furnace.

-

Reagent Introduction: Introduce a stream of chlorine gas over the iridium powder. Concurrently, introduce vapor from concentrated hydrochloric acid.

-

Reaction: Heat the furnace to approximately 600°C to facilitate the conversion of iridium metal to iridium chlorides.

-

Dissolution: After the reaction is complete and the furnace has cooled, dissolve the resulting iridium chloride product in aqua regia.

-

Purification: To remove nitrogen-containing byproducts, repeatedly evaporate the solution with the addition of concentrated hydrochloric acid.

-

Crystallization: Carefully concentrate the purified solution and allow it to cool to induce the crystallization of this compound.

-

Drying: Collect the resulting crystals and dry them in a vacuum over a suitable desiccant.[3]

Synthesis via Electrochemical Dissolution

This method offers a more controlled synthesis at lower temperatures and avoids the direct use of chlorine gas.

Materials and Equipment:

-

Iridium powder

-

Concentrated hydrochloric acid (HCl) solution

-

U-shaped electrolytic cell made of acid-resistant material (e.g., quartz)

-

Non-metallic conductive electrodes

-

AC power supply

-

Filtration apparatus

-

Distillation apparatus

-

Crystallization vessel

Procedure:

-

Electrolysis Setup: Add the iridium powder and concentrated hydrochloric acid solution to the U-shaped electrolytic cell containing the electrodes.

-

Electrodissolution: Apply an alternating current to the electrodes. The voltage and current will depend on the specific setup. This process dissolves the iridium powder into the hydrochloric acid, forming a chloroiridic acid solution.

-

Filtration and Concentration: Once the dissolution is complete, filter the solution to remove any unreacted iridium powder. Concentrate the filtrate by distillation.

-

Crystallization: Transfer the concentrated solution to a crystallization vessel and cool to induce the formation of this compound crystals.

-

Harvesting: Collect the crystals by filtration and dry them appropriately.

Mandatory Visualizations: Workflows and Pathways

The following diagrams illustrate the logical workflow for the synthesis of this compound and its subsequent application in the preparation of advanced catalytic materials.

This compound is a versatile precursor for a variety of advanced applications.[1] It is utilized in the fabrication of iridium-decorated graphene electrodes for vanadium redox flow batteries, serves as a starting material for the synthesis of iridium oxide nanoparticles used as catalysts in hydrogenation, and is employed in the preparation of single-atom iridium catalysts for the oxygen evolution reaction in water electrolysis.[1]

References

Solubility Profile of Iridium(IV) Chloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Iridium(IV) chloride hydrate (B1144303) (IrCl₄·nH₂O) in common laboratory solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information and presents a detailed experimental protocol for determining precise solubility values.

Qualitative Solubility Summary

The following is a summary of the qualitative solubility characteristics of Iridium(IV) chloride hydrate:

-

Acetone (B3395972): A related iridium(IV) complex, [H(dmso)₂][IrCl₅(dmso-κO)], is reported to be highly soluble in acetone. While not directly pertaining to this compound, this suggests that acetone could be a viable solvent.

-

Dimethyl Sulfoxide (DMSO): A related iridium(IV) complex, [H(dmso)₂]₂[IrCl₆], exhibits moderate solubility in DMSO.

It is important to note that the exact solubility can be influenced by factors such as the degree of hydration (the 'n' in IrCl₄·nH₂O), temperature, and the presence of impurities. For research and development purposes, experimental determination of solubility in the specific solvent and conditions of interest is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

The following protocol is adapted from established methodologies for determining the solubility of metal complexes in organic solvents. This method relies on the preparation of a saturated solution followed by the quantification of the dissolved solute.

Objective: To determine the maximum solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO)

-

Analytical balance

-

Vials with caps

-

Constant temperature bath or incubator

-

Syringe filters (0.2 µm pore size, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Spectrophotometer (e.g., UV-Vis or Atomic Absorption) or other suitable analytical instrument for quantifying iridium concentration.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. The exact amount of excess solid is not critical, but enough should be added to ensure that undissolved solid remains after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring or agitation to ensure the solution becomes fully saturated.

-

-

Sample Collection and Dilution:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed volumetric flask. This step is crucial to remove any suspended solid particles.

-

Record the exact volume of the filtered saturated solution collected.

-

Dilute the collected sample with the same solvent to a known final volume in the volumetric flask. The dilution factor will depend on the expected concentration and the linear range of the analytical method.

-

-

Quantification of Iridium Concentration:

-

Determine the concentration of iridium in the diluted solution using a suitable analytical technique.

-

UV-Vis Spectroscopy: If this compound exhibits a characteristic absorbance peak in the chosen solvent, a calibration curve can be prepared using standards of known concentrations to determine the concentration of the unknown sample.

-

Atomic Absorption (AA) Spectroscopy or Inductively Coupled Plasma (ICP) Spectroscopy: These are highly sensitive methods for determining the concentration of metals. A calibration curve should be prepared using standard iridium solutions.

-

-

Ensure that the measured concentration falls within the linear dynamic range of the instrument.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Concentration in diluted sample (g/mL) × Dilution factor × 100)

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. Iridium tetrachloride - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Iridium Tetrachloride Solution Wholesale [attelements.com]

- 4. This compound: Catalyst Precursor Powering Technological Frontiers | SAFINA, a.s. [safina.eu]

- 5. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 6. Iridium(III) chloride hydrate | 14996-61-3 [chemicalbook.com]

Iridium(IV) Chloride Hydrate: A Comprehensive Technical Guide to Safe Handling and Hazard Mitigation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information and detailed handling procedures for Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O). Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment for all personnel. This document outlines the toxicological properties, necessary personal protective equipment (PPE), emergency procedures, and experimental considerations for this compound.

Hazard Identification and Classification

Iridium(IV) chloride hydrate is a hazardous substance that presents several risks upon exposure. It is classified as harmful if swallowed and causes skin, eye, and respiratory tract irritation.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals further categorizes it as corrosive to metals.[3]

A summary of its hazard classifications is presented below:

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[2][3][4][5][6][7] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2][3][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[2][3][5][8] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | Warning | H335: May cause respiratory irritation[2][5] |

| Corrosive to Metals | Category 1 | Warning | H290: May be corrosive to metals[3] |

Toxicological Data

The primary quantitative toxicological data available for this compound is its acute oral toxicity.

| Parameter | Species | Route | Value | Reference |

| LD50 (Lethal Dose, 50%) | Rat | Oral | 1560 mg/kg | [1][7] |

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated beyond this.[1][8]

Experimental Protocols: Toxicity Assessment

Representative Protocol: Acute Oral Toxicity (LD50)

The reported LD50 value was likely determined using a method similar to the now obsolete OECD Test Guideline 401 (Acute Oral Toxicity) . This test was designed to determine the median lethal dose (LD50), the dose expected to cause death in 50% of the test animals.[2][5]

Methodology Outline:

-

Test Animals: Healthy, young adult rats of a single strain were used.[5] Both sexes would typically be tested, although sometimes only females are used as they are often slightly more sensitive.[9]

-

Housing and Fasting: Animals were caged in a controlled environment and fasted prior to administration of the test substance.[5]

-

Dose Administration: this compound, dissolved or suspended in a suitable vehicle (e.g., water), was administered by oral gavage in graduated doses to several groups of animals.[5] One dose level was used per group.

-

Observation: Animals were observed for mortality, signs of toxicity, and behavioral changes for a set period, typically 14 days.[5]

-

Data Analysis: The LD50 value was statistically derived from the dose-response data.[5]

Modern alternatives to this protocol, such as the Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425), are now used to reduce the number of animals required and minimize suffering.[2][9][10]

Representative Protocol: Skin and Eye Irritation

The classification as a skin and eye irritant is based on qualitative observations from animal studies, likely following principles of the Draize test .

Methodology Outline:

-

Skin Irritation: A small amount of the substance is applied to a shaved patch of skin on a test animal (typically a rabbit). The area is observed for signs of erythema (redness) and edema (swelling) over a period of hours to days.[3][4]

-

Eye Irritation: A small amount of the substance is instilled into one eye of a test animal (typically a rabbit), with the other eye serving as a control. The eye is observed for redness, swelling, and discharge.[3][4]

Safe Handling and Storage

Engineering Controls

-

Ventilation: Handle this compound exclusively in a well-functioning chemical fume hood to avoid inhalation of dust.[1][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or safety goggles. A face shield should be worn if there is a risk of splashing.[1] | Protects against dust particles and potential splashes causing serious eye irritation. |

| Skin Protection | Chemical-resistant, impermeable gloves (e.g., nitrile). A lab coat or other protective work clothing is necessary.[1][4] | Prevents skin contact which can cause irritation.[4] |

| Respiratory Protection | If dust formation is unavoidable and ventilation is inadequate, a NIOSH/MSHA-approved respirator with a particle filter is required.[1][4][6] | Prevents inhalation of dust which can lead to respiratory tract irritation.[1] |

Handling Procedures

Storage

-

Store in a tightly sealed container.[1]

-

Keep in a cool, dry, and well-ventilated area.[4]

-

Store under an inert atmosphere (e.g., Argon) if possible.[4][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, alkalis, cyanides, and metal powders.[4][6]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4] |

| Skin Contact | Remove contaminated clothing. Brush the material off the skin and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7] |

| Eye Contact | Immediately flush eyes with lukewarm water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Give the victim water to drink if they are conscious. Seek immediate medical attention.[1][4] |

Spill Response

In the event of a spill, isolate the area and ensure adequate ventilation. Avoid breathing dust.

Caption: Workflow for handling a chemical spill of this compound.

Fire and Explosion Hazard

-

Flammability: this compound is not combustible.[8]

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.[8]

-

Hazardous Decomposition Products: When heated to decomposition or in a fire, it may emit toxic hydrogen chloride gas and iridium oxide fumes.[4][8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[4][6] Do not allow the material to enter drains or sewers.[4][8] Waste material should be treated as hazardous waste.[8]

References

- 1. A SIMPLE METHOD FOR SCREENING ASSESSMENT OF SKIN AND EYE IRRITATION [jstage.jst.go.jp]

- 2. bemsreports.org [bemsreports.org]

- 3. New approaches to the assessment of eye and skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple method for screening assessment of skin and eye irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. A simple method for screening assessment of skin and eye irritation. | Semantic Scholar [semanticscholar.org]

- 9. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]

- 10. enamine.net [enamine.net]

Thermal Stability and Decomposition of Iridium(IV) Chloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O) is a critical precursor in the synthesis of various iridium-based catalysts and advanced materials. Understanding its thermal stability and decomposition pathway is paramount for controlled synthesis and application of these materials. This technical guide provides a comprehensive overview of the thermal behavior of Iridium(IV) chloride hydrate, including a proposed decomposition pathway based on established chemical principles. While specific, detailed quantitative experimental data in the public domain is limited, this guide outlines the standard methodologies for thermal analysis and provides a framework for researchers investigating this compound.

Introduction to the Thermal Decomposition of Hydrated Metal Chlorides

The thermal decomposition of hydrated metal chlorides is a multi-step process. Typically, the initial stages involve the loss of water molecules of hydration, which can occur in discrete steps corresponding to weakly and strongly bound water. Subsequent heating leads to the decomposition of the anhydrous or partially hydrated salt. This can involve the release of hydrogen chloride (HCl) gas, particularly in the presence of moisture, leading to the formation of metal oxides or oxychlorides. At higher temperatures, further decomposition to the elemental metal may occur, often accompanied by the release of chlorine gas.

The precise decomposition pathway and the temperatures at which these events occur are highly dependent on factors such as the heating rate, the atmosphere (inert or reactive), and the specific properties of the metal cation.

Proposed Thermal Decomposition Pathway of this compound

Based on the general principles of thermal decomposition of hydrated metal chlorides and the known chemistry of iridium, a probable decomposition pathway for this compound (IrCl₄·xH₂O) is proposed. It is important to note that the exact temperatures and intermediate species may vary.

The decomposition is expected to proceed through the following key stages:

-

Dehydration: The initial mass loss upon heating will correspond to the removal of water molecules. This may occur in one or more steps, reflecting the different binding energies of the water molecules to the iridium center. The product of this stage would be anhydrous Iridium(IV) chloride (IrCl₄).

-

Decomposition to Iridium(III) Chloride: Anhydrous Iridium(IV) chloride is thermally unstable and is expected to decompose to Iridium(III) chloride (IrCl₃) with the evolution of chlorine gas (Cl₂).

-

Further Decomposition/Oxidation: The subsequent decomposition of Iridium(III) chloride is influenced by the atmosphere. In an inert atmosphere, it would likely decompose to metallic iridium (Ir) and chlorine gas at higher temperatures. In an oxidizing atmosphere (e.g., air), the formation of iridium oxides, such as Iridium(IV) oxide (IrO₂), would be expected.

It is important to note that direct decomposition of a hydrated or partially hydrated species to an oxide or oxychloride is also a possible pathway, especially if water is still present at higher temperatures, facilitating hydrolysis.

Data Presentation

A thorough search of scientific literature did not yield specific, publicly available quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for the complete thermal decomposition of this compound. The information available often points to a decomposition temperature of greater than 350°C, but lacks the detailed, stepwise mass loss and thermal event data required for a comprehensive quantitative summary.

Therefore, the following table is a template illustrating how such data would be presented if available.

Table 1: Hypothetical Thermal Decomposition Data for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (TGA) | Evolved Species (MS) | DSC Event |

| Dehydration (Step 1) | 50 - 150 | Data not available | H₂O | Endothermic |

| Dehydration (Step 2) | 150 - 250 | Data not available | H₂O | Endothermic |

| Decomposition to IrCl₃ | 250 - 400 | Data not available | Cl₂ | Endothermic |

| Decomposition to Ir | > 600 (Inert) | Data not available | Cl₂ | Endothermic |

| Oxidation to IrO₂ | > 500 (Air) | Data not available | Cl₂ | Exothermic |

Experimental Protocols

To investigate the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of the sample, indicating dehydration and decomposition events.

Methodology:

-

Instrument: A high-precision thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically a continuous flow of an inert gas (e.g., nitrogen or argon) or an oxidizing gas (e.g., air or oxygen) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the onset and completion temperatures of mass loss steps and the percentage of mass lost at each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic and exothermic transitions such as dehydration, melting, and decomposition.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or platinum). An empty, sealed pan is used as a reference.

-

Atmosphere: A controlled atmosphere is maintained as in the TGA experiment.

-

Temperature Program: The sample and reference are subjected to the same temperature program as in the TGA experiment.

-

Data Analysis: The difference in heat flow between the sample and the reference is recorded as a function of temperature. The resulting DSC curve shows peaks corresponding to thermal events. Endothermic peaks (e.g., dehydration, melting) point downwards, while exothermic peaks (e.g., oxidation) point upwards.

Evolved Gas Analysis (EGA) using Mass Spectrometry (MS)

Objective: To identify the chemical nature of the gaseous species evolved during the thermal decomposition.

Methodology:

-

Instrument: A TGA instrument coupled to a mass spectrometer (TGA-MS).

-

Procedure: The TGA experiment is performed as described in section 4.1. The gas evolved from the TGA furnace is transferred to the mass spectrometer via a heated transfer line.

-

Data Analysis: The mass spectrometer continuously analyzes the evolved gases, and the ion currents for specific mass-to-charge ratios (m/z) are plotted against temperature. This allows for the identification of the evolved species (e.g., H₂O, HCl, Cl₂) at each mass loss step observed in the TGA.

Visualizations

The following diagrams illustrate the proposed decomposition pathway and a typical experimental workflow for the thermal analysis of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

While a detailed, quantitative understanding of the thermal decomposition of this compound from published literature remains elusive, this guide provides a scientifically grounded, proposed pathway and the necessary experimental framework for its investigation. For researchers and professionals in catalyst development and materials science, employing the outlined TGA, DSC, and EGA-MS protocols will enable a thorough characterization of this important iridium precursor, leading to more controlled and optimized synthetic processes. Further research is encouraged to populate the proposed data tables with experimental values, which would be of significant benefit to the scientific community.

An In-depth Technical Guide to the Material Safety Data Sheet for Iridium(IV) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological information for Iridium(IV) chloride hydrate (B1144303), a compound utilized in various research and development applications, including catalysis and materials science.[1] The information is compiled from various Material Safety Data Sheets (MSDS) and Safety Data Sheets (SDS) to ensure a thorough understanding for professionals working with this chemical.

Chemical Identification and Physical Properties

Iridium(IV) chloride hydrate is an iridium coordination entity. It is essential to understand its basic chemical and physical properties for safe handling and use in experimental settings.

| Property | Data | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | Iridium tetrachloride hydrate | [1][2] |

| CAS Number | 10025-97-5 | [1][2][3][4][5] |

| Molecular Formula | IrCl₄·xH₂O | [1][2][5] |

| Molecular Weight | 334.03 g/mol (anhydrous basis) | [1][2] |

| Appearance | Black crystals or powder | [1][6] |

| Solubility | Very soluble in water | [2] |

| Stability | Hygroscopic; sensitive to moisture | [3][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant nature, and it is harmful if swallowed.[2][6][7]

GHS Hazard Classification: [7]

| Hazard Class | Category |

| Corrosive to Metals | 1 |

| Acute Toxicity, Oral | 4 |

| Skin Irritation | 2 |

| Serious Eye Irritation | 2A |

Hazard Statements: [7]

-

H290: May be corrosive to metals.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Toxicological Information

The toxicological effects of this compound have not been fully investigated.[2] However, the available data indicates acute toxicity upon ingestion.

| Route of Exposure | Effect |

| Oral | Harmful if swallowed.[2][3][6][8] |

| Skin Contact | Causes mild to slight skin irritation.[2][6] |

| Eye Contact | Causes mild to serious eye irritation.[2][6][7] |

| Inhalation | Inhalation of dust can lead to irritation of the respiratory tract.[2][6] |

Quantitative Toxicity Data:

| Test | Species | Value |

| Oral LD50 | Rat | 1560 mg/kg[2][6] |

No information is available on the chronic health effects, mutagenic, teratogenic, or carcinogenic effects of this compound.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological data presented in the source MSDS are not provided. The LD50 value is cited from the Registry of Toxic Effects of Chemical Substances (RTECS), but the specific methodology of the study is not detailed in the reviewed safety sheets.[2][6] Standardized OECD or EPA guidelines for acute oral toxicity testing would likely have been followed.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are critical to minimize exposure and ensure safety in a laboratory setting.

Handling and Storage Workflow:

Caption: Recommended storage and handling procedures for this compound.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Spill Response Protocol:

Caption: Flowchart for responding to a small spill of this compound.

First Aid Procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, seek immediate medical attention.[2][4][8] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3][4][8] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][4][8] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical assistance.[2][3][4][8] |

Fire Fighting Measures

This compound is not combustible.

| Property | Data |

| Flash Point | Not applicable[2] |

| Autoignition Temperature | None[2] |

| Extinguishing Media | Not required; use media suitable for the surrounding fire.[2] |

| Special Firefighting Procedures | Firefighters should wear a NIOSH-approved positive-pressure self-contained breathing apparatus and full protective clothing.[2] |

| Hazardous Combustion Products | None[2] |

Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for safe storage and handling.

-

Reactivity: No unusual reactivity.[3]

-

Chemical Stability: The material is hygroscopic and sensitive to moist air or water.[3][4]

-

Incompatible Materials: Strong bases, cyanides, and oxidizing agents.[3][4][8]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include hydrogen chloride and metal oxides.[3]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[3][4]

This guide is intended to provide key safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet from the supplier before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. strem.com [strem.com]

- 6. iridium(+3) cation tetrachloride | CAS#:10025-97-5 | Chemsrc [chemsrc.com]

- 7. This compound | Cl4H2IrO | CID 16212119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to High-Purity Iridium(IV) Chloride Hydrate for Researchers and Drug Development Professionals

Introduction:

High-purity Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O) is a critical precursor material for a wide range of applications in research and drug development. Its utility spans from the synthesis of novel catalysts for organic reactions to the development of advanced materials for biomedical applications, including potential anti-cancer agents and drug delivery systems.[1] The precise control over purity and impurity profiles of this compound is paramount to ensure the reproducibility and success of sensitive experiments. This guide provides an in-depth overview of commercially available high-purity Iridium(IV) chloride hydrate, including a comparison of supplier specifications, detailed experimental protocols for handling and quality control, and an illustrative experimental workflow for its application in nanotechnology.

Commercial Supplier Specifications

The selection of a suitable commercial supplier for high-purity this compound is a critical first step for any research endeavor. The following table summarizes the specifications of this compound from several prominent suppliers to facilitate a comparative analysis. Researchers are advised to consult the most recent Certificate of Analysis (COA) from their chosen supplier for lot-specific data.

| Supplier | Product Name | Purity/Assay | Iridium (Ir) Content | Form | CAS Number |

| Sigma-Aldrich | This compound | ≥99.9% trace metals basis | - | Crystalline | 207399-11-9 |

| Sigma-Aldrich | This compound, technical grade | - | 48-55% (gravimetric) | Crystalline | 207399-11-9 |

| Chem-Impex | This compound | ≥99.9% Trace metal basis | - | Black crystal | 207399-11-9, 10025-97-5 |

| FUJIFILM Wako | Iridium(IV) Chloride, 99.5% | 99.5+% (Subtracting Method) | - | Black crystals | 10025-97-5 |

| American Elements | This compound | (2N) 99%, (3N) 99.9%, (4N) 99.99%, (5N) 99.999% | - | - | 207399-11-9 |

| Yurui Chemical | This compound | Analytical pure | >99.95% (from original Ir powder) | Black powder | 10025-97-5/207399-11-9 |

Experimental Protocols

Handling and Storage of High-Purity this compound

Due to its hygroscopic and potentially hazardous nature, proper handling and storage procedures are essential to maintain the integrity of high-purity this compound and ensure laboratory safety.

Materials:

-

Nitrile gloves

-

Safety goggles

-

Lab coat

-

Spatula

-

Weighing paper

-

Tightly sealed, opaque container (e.g., amber glass vial)

-

Desiccator or glove box with an inert atmosphere (e.g., argon)

Procedure:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat, when handling this compound.

-

Inert Atmosphere: Whenever possible, handle the compound in a glove box under an inert atmosphere (e.g., argon) to minimize exposure to moisture and air. If a glove box is not available, work in a fume hood with low humidity.

-

Dispensing: Use a clean, dry spatula to dispense the required amount of the compound onto weighing paper. Avoid using metal spatulas if trace metal contamination is a concern.

-

Storage: Store the this compound in its original or a suitable tightly sealed, opaque container. Place the container inside a desiccator to protect it from moisture. For long-term storage, sealing the container under an inert atmosphere is recommended.

-

Waste Disposal: Dispose of any waste material containing this compound according to institutional and local safety regulations for hazardous chemical waste.

Quality Control: Determination of Trace Metal Impurities by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

This protocol outlines a general procedure for the analysis of trace metal impurities in this compound using ICP-OES. It is essential to develop and validate a method specific to the instrument and expected impurities.

Materials:

-

This compound sample

-

High-purity deionized water (18 MΩ·cm)

-

Trace metal grade nitric acid (HNO₃)

-

Multi-element standard solutions for calibration

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

ICP-OES instrument

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample into a clean, acid-leached digestion vessel.

-

Carefully add 5 mL of high-purity deionized water to dissolve the sample.

-

Add 1 mL of trace metal grade nitric acid to the solution.

-

Gently heat the solution on a hot plate in a fume hood until the sample is completely dissolved. Avoid boiling.

-

Allow the solution to cool to room temperature.

-

Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with deionized water.

-

-

Instrument Calibration:

-

Prepare a series of calibration standards by diluting the multi-element standard solutions with a matrix-matching diluent (e.g., 2% nitric acid in deionized water). The concentration range of the standards should bracket the expected impurity levels.

-

Aspirate the standards into the ICP-OES instrument and generate a calibration curve for each element of interest.

-

-

Sample Analysis:

-

Aspirate the prepared sample solution into the ICP-OES instrument.

-

Measure the emission intensity for each target element.

-

Use the calibration curves to determine the concentration of each trace metal impurity in the sample solution.

-

-

Data Calculation:

-

Calculate the concentration of each impurity in the original solid sample (in ppm or µg/g) using the following formula:

Impurity Concentration (ppm) = (Concentration in solution (µg/mL) × Dilution volume (mL)) / Sample weight (g)

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of iridium oxide (IrO₂) nanoparticles from a high-purity this compound precursor. This process is a common application in materials science and catalysis research.

Caption: Workflow for IrO₂ nanoparticle synthesis.

Signaling Pathway and Logical Relationship Visualization

The selection of a high-purity this compound supplier involves a logical decision-making process to ensure the quality and suitability of the material for the intended research. The following diagram illustrates this logical relationship.

Caption: Supplier selection decision pathway.

References

Spectroscopic Characterization of Iridium(IV) Chloride Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O) and its corresponding hexachloroiridate(IV) anion, [IrCl₆]²⁻. The information presented herein is intended to assist researchers in the identification, purity assessment, and structural elucidation of this important iridium compound.

Introduction

Iridium(IV) chloride hydrate is a key precursor in the synthesis of various iridium-based catalysts and advanced materials. Its unique electronic and structural properties, stemming from the Ir(IV) center, necessitate a thorough characterization using a suite of spectroscopic methods. This guide details the application of Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, X-ray Photoelectron (XPS), and Electron Paramagnetic Resonance (EPR) spectroscopy for the analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and the [IrCl₆]²⁻ anion.

Table 1: UV-Visible Spectroscopic Data for [IrCl₆]²⁻ in Solution

| Wavelength (λmax) (nm) | Wavenumber (cm⁻¹) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Assignment |

| ~487 | ~20,530 | ~4,000 | Ligand-to-Metal Charge Transfer (LMCT) |

| ~430 | ~23,250 | ~3,500 | Ligand-to-Metal Charge Transfer (LMCT) |

| ~360 | ~27,780 | ~1,500 | Ligand-to-Metal Charge Transfer (LMCT) |

| ~285 | ~35,090 | - | Ligand-to-Metal Charge Transfer (LMCT) |

Table 2: Vibrational Spectroscopic Data for the [IrCl₆]²⁻ Anion

| Vibrational Mode | Symmetry | IR Active | Raman Active | Frequency (cm⁻¹) |

| ν₁ (stretching) | A₁g | No | Yes | ~345 |

| ν₂ (stretching) | E_g | No | Yes | ~290 |

| ν₃ (stretching) | T₁u | Yes | No | ~330 |

| ν₄ (bending) | T₁u | Yes | No | ~185 |

| ν₅ (bending) | T₂g | No | Yes | ~160 |

| ν₆ (bending) | T₂u | No | No | ~100 |

Note: The hexachloroiridate(IV) ion ([IrCl₆]²⁻) has an octahedral geometry (Oₕ symmetry). Due to selection rules, some vibrational modes are only active in either IR or Raman spectroscopy, and one mode (ν₆) is inactive in both.[1][2]

Table 3: X-ray Photoelectron Spectroscopy (XPS) Data for Iridium Chlorides

| Core Level | Compound | Binding Energy (eV) |

| Ir 4f₇/₂ | Iridium(IV) Chloride (IrCl₄) | 63.1 |

| Ir 4f₅/₂ | Iridium(IV) Chloride (IrCl₄) | 66.1 |

| Ir 4f₇/₂ | Hydrated Iridium(III) Chloride | 62.4 |

| Ir 4f₅/₂ | Hydrated Iridium(III) Chloride | 65.4 |

| Cl 2p | Iridium Chlorides | ~199.4 |

The spin-orbit splitting for the Ir 4f core level is approximately 3.0 eV.[3]

Table 4: Electron Paramagnetic Resonance (EPR) Data for [IrCl₆]²⁻

| Parameter | Value |

| g-value | Isotropic, ~1.78-1.8 |

As a d⁵ low-spin complex, Ir(IV) is paramagnetic with one unpaired electron, giving rise to an EPR signal.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible Spectroscopy

Objective: To observe the electronic transitions, primarily ligand-to-metal charge transfer (LMCT) bands, characteristic of the [IrCl₆]²⁻ ion.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable non-coordinating solvent (e.g., dilute HCl to suppress hydrolysis). Concentrations are typically in the micromolar to millimolar range.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum of the solvent in a quartz cuvette (typically 1 cm path length).

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy

Objective: To identify the vibrational modes of the [IrCl₆]²⁻ anion and the presence of water of hydration.

Methodology:

-

Sample Preparation:

-

For solid-state analysis, prepare a KBr pellet by thoroughly grinding a small amount of this compound with dry KBr powder and pressing the mixture into a transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet.

-

Record the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for Ir-Cl stretching and bending modes, as well as the broad O-H stretching band from water of hydration (typically around 3400 cm⁻¹).

-

Raman Spectroscopy

Objective: To observe the Raman-active vibrational modes of the [IrCl₆]²⁻ anion, which are complementary to the IR-active modes.

Methodology:

-

Sample Preparation: The solid this compound can be analyzed directly. A small amount of the powder is placed on a microscope slide or in a capillary tube.

-

Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., Ar⁺ ion laser).

-

Data Acquisition:

-

Focus the laser on the sample.

-

Acquire the Raman spectrum, collecting the scattered light.

-

Identify the Raman shifts corresponding to the vibrational modes of the [IrCl₆]²⁻ ion. Resonance Raman spectroscopy, using a laser wavelength that overlaps with an electronic transition, can enhance the intensity of the [IrCl₆]²⁻ vibrational modes.[4]

-

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and the oxidation state of iridium.

Methodology:

-

Sample Preparation: A small amount of the solid this compound is mounted on a sample holder.

-

Instrumentation: Use an XPS instrument with a monochromatic X-ray source (e.g., Al Kα).

-

Data Acquisition:

-

Acquire a survey spectrum to identify all elements present.

-

Acquire high-resolution spectra for the Ir 4f, Cl 2p, O 1s, and C 1s regions.

-

Calibrate the binding energy scale using the C 1s peak (adventitious carbon) at 284.8 eV.

-

Determine the binding energies of the Ir 4f₇/₂ and Ir 4f₅/₂ peaks to confirm the +4 oxidation state.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To confirm the paramagnetic nature of the Ir(IV) center.

Methodology:

-

Sample Preparation: The analysis can be performed on the solid sample or a frozen solution at low temperatures (e.g., 77 K).

-

Instrumentation: Use an X-band EPR spectrometer.

-

Data Acquisition:

-

Place the sample in a quartz EPR tube and insert it into the spectrometer's resonant cavity.

-

Record the EPR spectrum while sweeping the magnetic field.

-

Determine the g-value from the resonance field and the microwave frequency.

-

Visualizations

The following diagrams illustrate the workflow for spectroscopic characterization and the relationship between the different techniques.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Vibrational Spectroscopy of Hexahalo Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies on vibrational and electronic Raman effects. Resonance Raman spectroscopy of [IrCl6]2–, [IrBr6]2– and [OsBr6]2– ions - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide to Typical Impurities in Technical Grade Iridium(IV) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common impurities found in technical grade Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O). Understanding the impurity profile of this critical raw material is paramount for its effective use in sensitive applications such as catalysis, electrochemistry, and the synthesis of active pharmaceutical ingredients. This document outlines the typical metallic and non-metallic impurities, presents quantitative data in a structured format, details the experimental protocols for impurity analysis, and provides visualizations of the analytical workflow.

Core Impurities in Technical Grade Iridium(IV) Chloride Hydrate

Technical grade this compound, a key precursor for many iridium-based catalysts and materials, can contain a variety of impurities stemming from the iridium raw material and the manufacturing process. These impurities can be broadly categorized into other Platinum Group Metals (PGMs), base metals, and other non-metallic elements. The presence and concentration of these impurities can significantly impact the performance, reproducibility, and safety of downstream applications.

Data Presentation: Typical Impurity Profile

The following table summarizes the common elemental impurities found in technical grade this compound. The concentration ranges provided are indicative and can vary between different suppliers and manufacturing batches. This data is compiled from publicly available product specifications and scientific literature.

| Impurity Category | Element | Typical Concentration Range (ppm) |

| Platinum Group Metals (PGMs) | Platinum (Pt) | < 100 - 500 |

| Palladium (Pd) | < 100 - 500 | |

| Rhodium (Rh) | < 50 - 200 | |

| Ruthenium (Ru) | < 50 - 200 | |

| Osmium (Os) | < 10 - 50 | |

| Base Metals | Iron (Fe) | < 20 - 100 |

| Copper (Cu) | < 10 - 50 | |

| Nickel (Ni) | < 10 - 50 | |

| Aluminum (Al) | < 10 - 50 | |

| Silicon (Si) | < 10 - 50 | |

| Calcium (Ca) | < 10 - 50 | |

| Magnesium (Mg) | < 10 - 50 | |

| Sodium (Na) | < 10 - 50 | |

| Potassium (K) | < 10 - 50 | |

| Lead (Pb) | < 5 - 20 | |

| Tin (Sn) | < 5 - 20 | |

| Zinc (Zn) | < 5 - 20 | |

| Manganese (Mn) | < 5 - 20 | |

| Other Elements | Silver (Ag) | < 5 - 20 |

| Gold (Au) | < 5 - 20 |

Note: The total metallic impurities in technical grade this compound are often specified to be below a certain threshold, for instance, ≤1000 ppm or ≤0.05%.

Experimental Protocols for Impurity Analysis

The accurate determination of trace and ultra-trace level impurities in a complex matrix like this compound requires sophisticated analytical techniques. The most commonly employed methods are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Method 1: Determination of Metallic Impurities by ICP-OES/ICP-MS

This protocol provides a general procedure for the quantitative analysis of metallic impurities. ICP-MS is preferred for lower detection limits.

1. Sample Preparation (Acid Digestion):

-

Objective: To dissolve the this compound sample and bring the impurities into a solution suitable for introduction into the ICP instrument.

-

Reagents:

-

High-purity (trace metal grade) hydrochloric acid (HCl)

-

High-purity (trace metal grade) nitric acid (HNO₃)

-

Deionized water (18.2 MΩ·cm)

-

-

Procedure:

-

Accurately weigh approximately 0.1 g of the this compound sample into a clean, inert digestion vessel (e.g., PFA or TFM).

-

Add a mixture of concentrated HCl and HNO₃ (typically in a 3:1 ratio, known as aqua regia) to the vessel. A common volume is 5-10 mL.

-

Allow the sample to pre-digest at room temperature in a fume hood for a short period.

-

If a microwave digestion system is available, heat the vessel following a program that ramps up the temperature and pressure to ensure complete dissolution. A typical program might hold the sample at 180-200 °C for 20-30 minutes.

-

Alternatively, use a hot plate in a clean environment to gently heat the sample until it is fully dissolved. Avoid boiling to prevent loss of volatile chlorides.

-

After cooling, quantitatively transfer the digested solution to a volumetric flask (e.g., 50 mL or 100 mL) and dilute to the mark with deionized water. The final acid concentration should be adjusted to be compatible with the ICP-MS/OES system (typically 1-5%).

-

Prepare a method blank using the same digestion procedure without the sample.

-

2. Instrumental Analysis:

-

Instrument: Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES).

-

Calibration:

-

Prepare a series of multi-element calibration standards from certified stock solutions in a matrix matching the final acid concentration of the samples.

-

The concentration range of the standards should bracket the expected concentrations of the impurities in the sample.

-

-

Analysis Parameters (Typical for ICP-MS):

-

RF Power: 1500-1600 W

-

Plasma Gas Flow: 15-18 L/min

-

Auxiliary Gas Flow: 0.8-1.2 L/min

-

Nebulizer Gas Flow: 0.9-1.1 L/min

-

Detector Mode: Pulse counting and/or analog, depending on the concentration.

-

Collision/Reaction Cell: Use of a collision cell (e.g., with helium) or a reaction cell (e.g., with ammonia (B1221849) or oxygen) may be necessary to resolve polyatomic interferences, especially for elements like Fe, Ca, and K.

-

-

Data Acquisition:

-

Aspirate the blank, calibration standards, and sample solutions into the ICP-MS/OES.

-

Measure the intensity of the characteristic emission lines (ICP-OES) or the ion counts at specific mass-to-charge ratios (ICP-MS) for each element.

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of each impurity in the sample solution from the calibration curve.

-

Calculate the final concentration of each impurity in the original solid sample, taking into account the initial sample weight and the final solution volume.

-

Method 2: Non-Destructive Analysis by X-Ray Fluorescence (XRF) Spectrometry

XRF can be a valuable screening tool for the rapid, non-destructive analysis of elemental composition, particularly for higher concentration impurities.

1. Sample Preparation:

-

Objective: To prepare a homogeneous sample for presentation to the XRF spectrometer.

-

Procedure:

-

For powdered samples, press the this compound into a pellet using a hydraulic press. A binding agent may be used if necessary, but this can introduce contamination.

-

Alternatively, the loose powder can be placed in a sample cup with a thin, X-ray transparent film (e.g., Mylar®).

-

2. Instrumental Analysis:

-

Instrument: Wavelength Dispersive X-Ray Fluorescence (WDXRF) or Energy Dispersive X-Ray Fluorescence (EDXRF) spectrometer.

-

Calibration:

-

Use certified reference materials (CRMs) of similar matrix composition to calibrate the instrument.

-

If matrix-matched CRMs are unavailable, standardless (fundamental parameters) analysis can be performed, though this may be less accurate.

-

-

Analysis Parameters:

-

The instrument settings (e.g., X-ray tube voltage and current, collimator, and crystal selection for WDXRF) are optimized for the elements of interest.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer.

-

Irradiate the sample with X-rays.

-

Measure the energy and intensity of the fluorescent X-rays emitted from the sample.

-

The software uses the calibration data to convert the X-ray intensities into elemental concentrations.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of impurities in technical grade this compound.

Caption: Workflow for the determination of metallic impurities.

Caption: Origin of PGM impurities in Iridium(IV) chloride.

This guide provides a foundational understanding of the impurities present in technical grade this compound and the methodologies for their characterization. For specific applications, it is always recommended to request a lot-specific Certificate of Analysis from the supplier and to perform appropriate incoming quality control testing.

Methodological & Application

Synthesis of Iridium Nanoparticles Using Iridium(IV) Chloride Hydrate as a Precursor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium nanoparticles (IrNPs) have garnered significant attention across various scientific disciplines due to their remarkable physicochemical properties. These include exceptional catalytic activity, high stability, and unique optical and electronic characteristics.[1] As a member of the platinum group metals, iridium's utility at the nanoscale extends to catalysis, electrochemistry, and burgeoning biomedical applications, including advanced drug delivery systems and cancer therapy.[2][3] Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O) is a commonly employed and versatile precursor for the synthesis of both metallic iridium and iridium oxide (IrO₂) nanoparticles.[4] This document provides detailed application notes and experimental protocols for the synthesis of iridium nanoparticles, focusing on methodologies that utilize Iridium(IV) chloride hydrate. It is intended to serve as a comprehensive guide for researchers, scientists, and professionals in the field of drug development.

Synthesis Methodologies: An Overview

Several methods have been developed for the synthesis of iridium nanoparticles from this compound. The choice of method influences the size, morphology, and surface chemistry of the resulting nanoparticles, which in turn dictates their suitability for specific applications. The most prevalent methods include chemical reduction, hydrolysis followed by calcination, and galvanic displacement.

Chemical Reduction: This is a widely used bottom-up approach where a reducing agent is introduced to a solution of the iridium salt, leading to the reduction of iridium ions and subsequent nucleation and growth of nanoparticles.[5] Common reducing agents include sodium borohydride, alcohols (such as methanol (B129727) and ethanol), and ethylene (B1197577) glycol.[6] Stabilizing agents, like polyvinylpyrrolidone (B124986) (PVP), are often employed to prevent nanoparticle aggregation.[6]

Hydrolysis and Calcination: This method is typically used for the synthesis of iridium oxide (IrO₂) nanoparticles. It involves the hydrolysis of the iridium precursor in a basic solution to form iridium hydroxide (B78521), which is then subjected to high-temperature calcination to yield crystalline IrO₂ nanoparticles.[2]

Galvanic Displacement: This technique involves the spontaneous reduction of iridium ions on the surface of a more electropositive metal, which acts as both a reducing agent and a substrate.[3] This method can produce surfactant-free nanoparticles with clean surfaces.[3]

Data Presentation: Comparison of Synthesis Methods

The selection of a synthesis protocol is critical in achieving the desired nanoparticle characteristics. The following table summarizes quantitative data from various synthesis methods for iridium and iridium oxide nanoparticles using an iridium chloride precursor.

| Synthesis Method | Precursor | Reducing Agent / Conditions | Stabilizing Agent | Average Particle Size | Reference |

| Chemical Reduction (Alcohol) | Iridium(III) chloride | Methanol | Polyvinylpyrrolidone (PVP) | 4.2 - 7.01 nm | [6] |

| Chemical Reduction (Alcohol) | Iridium(III) chloride | Ethanol (B145695) | Polyvinylpyrrolidone (PVP) | 27.8 - 33.5 nm | [6] |

| Green Synthesis | Iridium(III) chloride | Grape marc extract | - | 3.0 - 4.5 nm | [5] |

| Hydrolysis & Calcination | Tetrachloroiridic acid hydrate | Hydrolysis with NaOH, Calcination at 400-500°C | - | Not specified | [2] |

| Galvanic Displacement | Iridium precursor solution | Copper foil | Surfactant-free | 120 - 200 nm (cubic) | [3] |

| Solvent-free Synthesis | Iridium(III) chloride | Sodium borohydride | - | < 10 nm | [7] |

Experimental Protocols

Protocol 1: Chemical Reduction for Iridium Nanoparticle Synthesis

This protocol describes the synthesis of iridium nanoparticles via the chemical reduction of an iridium salt using a polyol method.

Materials:

-

This compound (IrCl₄·xH₂O)

-

Ethylene glycol (reducing agent and solvent)

-

Polyvinylpyrrolidone (PVP, stabilizing agent)

-

Deionized water

-

Acetone

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer with hot plate

-

Condenser

-

Thermometer

-

Centrifuge

Procedure:

-

In a 100 mL three-neck flask, dissolve a specific amount of this compound and PVP in ethylene glycol.

-

Place the flask in an oil bath on a magnetic stirrer and attach a condenser.

-

Heat the solution to a specific temperature (e.g., 160 °C) under constant stirring.

-

Maintain the reaction temperature for a set duration (e.g., 2-3 hours) until the solution color changes, indicating the formation of iridium nanoparticles.

-

Allow the solution to cool to room temperature.

-

Precipitate the iridium nanoparticles by adding an excess of acetone.

-

Separate the nanoparticles from the solution by centrifugation.

-

Wash the nanoparticles repeatedly with a mixture of ethanol and deionized water to remove any unreacted precursors and excess PVP.

-

Dry the purified iridium nanoparticles under vacuum.

Protocol 2: Hydrolysis and Calcination for Iridium Oxide Nanoparticle Synthesis

This protocol details the synthesis of iridium oxide (IrO₂) nanoparticles through a hydrolysis and subsequent calcination process.[2]

Materials:

-

Tetrachloroiridic acid hydrate (H₂IrCl₆·xH₂O)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Deionized water

Equipment:

-

Beaker

-

Magnetic stirrer

-

pH meter

-

Centrifuge and centrifuge tubes

-

Drying oven

-

Tube furnace or muffle furnace

-

Ceramic crucible

Procedure:

-

Hydrolysis:

-

Dissolve a calculated amount of tetrachloroiridic acid hydrate in deionized water in a beaker.

-

While stirring, slowly add the NaOH solution dropwise until the pH of the solution reaches a desired basic value (e.g., pH 12).

-

Continue stirring the solution for a specified time (e.g., 1-2 hours) to ensure complete hydrolysis, forming iridium hydroxide.

-

-

Purification:

-

Transfer the colloidal suspension to centrifuge tubes.

-

Centrifuge the suspension to pellet the iridium hydroxide nanoparticles.

-

Decant the supernatant and resuspend the pellet in fresh deionized water.

-

Repeat the washing and centrifugation steps several times to remove ionic impurities.

-

-

Drying:

-

After the final wash, resuspend the pellet in a minimal amount of deionized water and transfer it to a petri dish.

-

Dry the sample in an oven at 60-80 °C overnight.

-

-

Calcination:

-

Transfer the dried iridium hydroxide powder to a ceramic crucible.

-

Place the crucible in a tube or muffle furnace.

-

Heat the sample in an air atmosphere to a temperature between 400°C and 500°C for 2-4 hours.[2]

-

Allow the furnace to cool down to room temperature to obtain crystalline iridium oxide nanoparticles.[2]

-

Applications in Drug Development

Iridium nanoparticles and their complexes are emerging as promising candidates in drug development, particularly in cancer therapy. Their mechanisms of action often involve the induction of cell death through apoptosis and ferroptosis.[8][9]

Mechanism of Action in Cancer Cells

Iridium complexes can induce cancer cell death through multiple pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[10][11] This disruption of the mitochondria can trigger the intrinsic apoptotic pathway. Furthermore, some iridium complexes have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth and survival, thereby promoting apoptosis.[8][11] The induction of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation, is another mechanism by which iridium compounds can exert their anticancer effects.[10]

Mandatory Visualizations

Experimental Workflow for Iridium Nanoparticle Synthesis (Chemical Reduction)

Signaling Pathway of Iridium Complex-Induced Cancer Cell Death

References

- 1. Recycling Properties of Iridium Nanoparticles Anchored on Graphene as Catalysts in Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Green Synthesis of Iridium Nanoparticles from Winery Waste and Their Catalytic Effectiveness in Water Decontamination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irphouse.com [irphouse.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and mitochondria-localized iridium (III) complexes induce cell death through pyroptosis and ferroptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ferroptosis/Apoptosis Induction by an Iridium Complex Encapsulated in PLGA Nanoparticles Enhances Efficacy and Reduces Toxicity in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An iridium (III) complex as potent anticancer agent induces apoptosis and autophagy in B16 cells through inhibition of the AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Iridium Oxide Catalysts from Iridium(IV) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium oxide (IrO₂) nanoparticles are of significant interest across various scientific disciplines due to their remarkable properties, including high electrical conductivity, exceptional catalytic activity, and stability in corrosive environments.[1] These characteristics make them highly valuable in electrocatalysis, particularly for the oxygen evolution reaction (OER) in water splitting, as well as in biosensing and as potential therapeutic agents in nanomedicine.[1] In the realm of drug discovery and development, iridium catalysts are utilized in a range of crucial chemical reactions, such as hydrogenation, transfer hydrogenation, and asymmetric synthesis of chiral molecules.[2][3]

This document provides detailed protocols for the synthesis of iridium oxide catalysts from iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O), a common and versatile precursor.[4][5] Two primary methods are detailed: a colloidal hydrolysis method and the Adams fusion method. These protocols are designed to be adaptable for the synthesis of both amorphous and crystalline iridium oxide nanoparticles, allowing researchers to tailor the catalyst's properties to specific applications.

Data Presentation